

Application Notes and Protocols: Synthesis of Diethyl 1-decylphosphonate

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Compound of Interest

Compound Name: *Diethyl 1-decylphosphonate*

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Abstract

This document provides a detailed protocol for the synthesis of **diethyl 1-decylphosphonate**, a valuable organophosphorus compound with potential applications in medicinal chemistry and drug development. The synthesis is achieved through the well-established Michaelis-Arbuzov reaction, a reliable method for the formation of carbon-phosphorus bonds. This application note includes a comprehensive experimental protocol adapted from the synthesis of a closely related analogue, diethyl 10-bromodecylphosphonate, along with expected characterization data and a visual representation of the synthetic workflow.

Introduction

Organophosphonates are a class of compounds characterized by a stable carbon-phosphorus (C-P) bond, which makes them isosteric analogues of phosphates. This structural similarity, combined with their increased stability to hydrolysis, has led to their widespread investigation as enzyme inhibitors, haptens for catalytic antibody induction, and therapeutic agents. **Diethyl 1-decylphosphonate**, with its long alkyl chain, is of interest for applications requiring lipophilicity, such as membrane-active agents or as a synthetic intermediate for more complex drug candidates.

Data Presentation

Table 1: Physicochemical Properties of **Diethyl 1-decylphosphonate**

Property	Value
Molecular Formula	C ₁₄ H ₃₁ O ₃ P
Molecular Weight	278.37 g/mol
Appearance	Colorless to pale yellow oil
Boiling Point	128-130 °C at 0.2 mmHg
Density	0.938 g/cm ³
Refractive Index	1.4390
CAS Number	16165-68-7

Table 2: Spectroscopic Characterization Data for **Diethyl 1-decylphosphonate**

Technique	Expected Chemical Shifts (δ, ppm)
¹ H NMR (CDCl ₃)	~ 4.10 (dq, 4H, J = 7.1, 8.1 Hz, OCH ₂ CH ₃), ~ 1.70 (m, 2H, PCH ₂ CH ₂), ~ 1.33 (t, 6H, J = 7.1 Hz, OCH ₂ CH ₃), ~ 1.26 (br s, 14H, (CH ₂) ₇), ~ 0.88 (t, 3H, J = 6.8 Hz, CH ₂ CH ₃)
¹³ C NMR (CDCl ₃)	~ 61.5 (d, JCP = 6.5 Hz, OCH ₂), ~ 31.9, ~ 30.5, ~ 29.5, ~ 29.3, ~ 28.2, ~ 25.5 (d, JCP ≈ 140 Hz, PCH ₂), ~ 22.7, ~ 16.5 (d, JCP = 6.0 Hz, OCH ₂ CH ₃), ~ 14.1
³¹ P NMR (CDCl ₃)	~ 30-33

Note: The provided NMR data is based on typical values for long-chain diethyl alkylphosphonates and may vary slightly based on experimental conditions.

Experimental Protocol

Synthesis of Diethyl 1-decylphosphonate via Michaelis-Arbuzov Reaction

This protocol details the reaction of 1-bromodecane with triethyl phosphite. The procedure has been adapted from the synthesis of diethyl 10-bromodecylphosphonate.[1]

Materials:

- 1-Bromodecane ($C_{10}H_{21}Br$)
- Triethyl phosphite ($P(OEt)_3$)
- Round-bottom flask (250 mL, three-necked)
- Reflux condenser
- Dropping funnel
- Heating mantle with magnetic stirrer
- Distillation apparatus
- Vacuum pump
- Nitrogen or Argon gas supply

Procedure:

- Reaction Setup: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser connected to a nitrogen or argon inlet, and a dropping funnel.
- Charging the Flask: The flask is charged with 1-bromodecane (1.0 equivalent).
- Heating: The 1-bromodecane is heated to 150-160 °C with vigorous stirring under an inert atmosphere.[2]
- Addition of Triethyl Phosphite: Triethyl phosphite (1.2 equivalents) is added dropwise to the heated 1-bromodecane via the dropping funnel over a period of 1-2 hours.[2] The reaction is

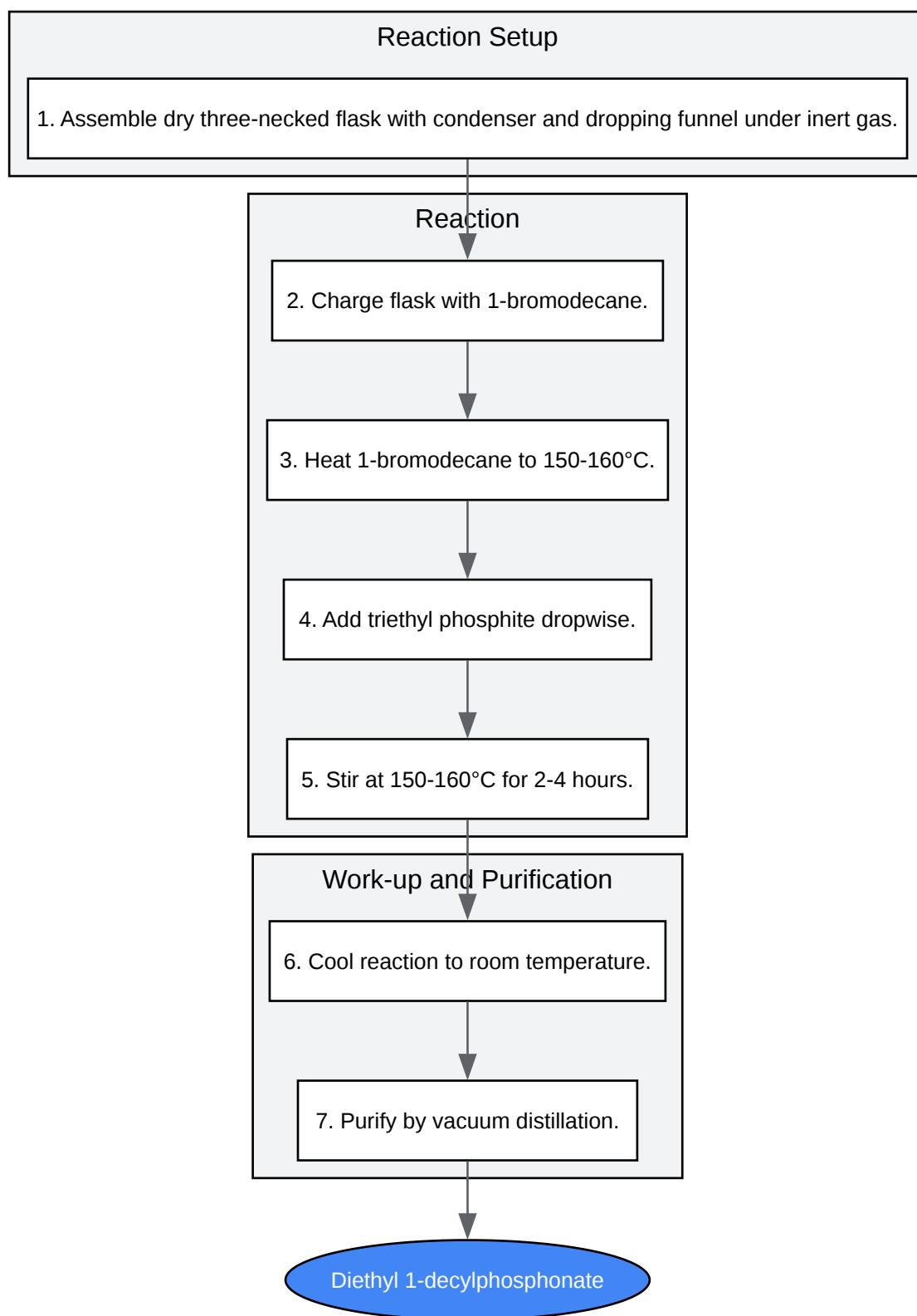
exothermic, and the addition rate should be controlled to maintain a steady temperature.

- Reaction: The reaction mixture is stirred at 150-160 °C for an additional 2-4 hours.[2] During the reaction, ethyl bromide is formed as a byproduct and will distill out of the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or ^{31}P NMR spectroscopy.
- Work-up: After the reaction is complete (as indicated by the consumption of starting material), the mixture is allowed to cool to room temperature.
- Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and byproducts. The fraction boiling at 128-130 °C / 0.2 mmHg is collected. For higher purity, column chromatography on silica gel may be employed.

Expected Yield: 75-85%

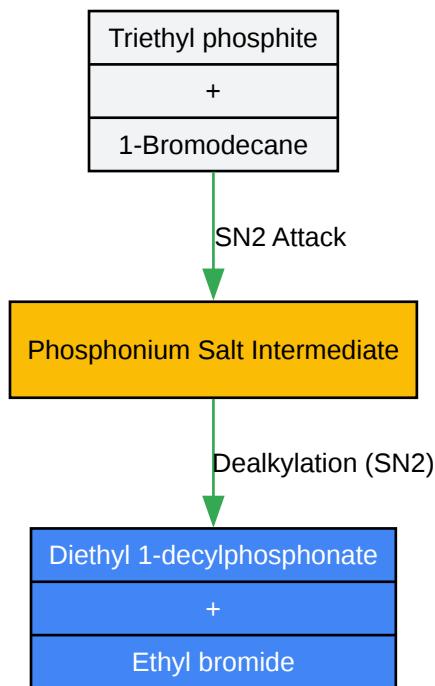
Mandatory Visualization

Michaelis-Arbuzov Reaction Workflow

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Caption: Workflow for the synthesis of **diethyl 1-decylphosphonate**.

Michaelis-Arbuzov Reaction Mechanism



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Caption: Mechanism of the Michaelis-Arbuzov reaction.

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References

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